Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
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Description
“Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid” is a chemical compound with the IUPAC name (1R,2S,3R,4S)-3- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}bicyclo [2.2.1]heptane-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)[C@H]1[C@@H]2CCC@@H[C@H]1NC(=O)OCC3c4ccccc4-c5ccccc35
. It has a molecular weight of 377.43 .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid involves the protection of the amine group and the carboxylic acid group, followed by the introduction of the Fmoc group and the bicyclic skeleton. The final step involves the removal of the protecting groups to obtain the target compound.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethylene diamine", "Fmoc-OSu", "Triethylamine", "Diisopropylcarbodiimide", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Dichloromethane", "Tetrahydrofuran", "Acetonitrile" ], "Reaction": [ "1. Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction to form the bicyclic skeleton.", "2. The resulting product is reacted with ethylene diamine to introduce an amine group at the exo position.", "3. The amine group is protected with Fmoc-OSu in the presence of triethylamine.", "4. The carboxylic acid group is protected with chloroacetic acid in the presence of diisopropylcarbodiimide.", "5. The Fmoc-protected amine is coupled with the protected carboxylic acid using diisopropylcarbodiimide.", "6. The protecting groups are removed using hydrochloric acid and sodium hydroxide.", "7. The crude product is purified using a combination of column chromatography and recrystallization from ethyl acetate/methanol/dichloromethane/tetrahydrofuran/acetonitrile." ] } | |
CAS No. |
352707-75-6 |
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13?,14?,20-,21+/m1/s1 |
InChI Key |
RAQPAPMBITVVOX-HMZQGETOSA-N |
Isomeric SMILES |
C1CC2CC1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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